tert-Butyl [3-(dimethylamino)propyl]carbamate

Boiling point Volatility Thermal stability

Researchers seeking selective amine derivatization often face cross-reactivity challenges with unprotected diamines. tert-Butyl [3-(dimethylamino)propyl]carbamate addresses this by offering a Boc-protected primary amine alongside a non-nucleophilic tertiary dimethylamino terminus, enabling chemoselective functionalization without additional orthogonal protecting groups. - The Boc group deprotects under mild acidic conditions (e.g., TFA/DCM), while the dimethylamino group remains inert during amide couplings and reductive aminations. - A higher LogP (~1.85) vs. primary amine analogs improves organic-phase extraction yields during workup. - ≥98% HPLC purity ensures reliable stoichiometric control in multi-step syntheses, reducing impurity-related side reactions.

Molecular Formula C10H22N2O2
Molecular Weight 202.29 g/mol
CAS No. 216659-47-1
Cat. No. B1438066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl [3-(dimethylamino)propyl]carbamate
CAS216659-47-1
Molecular FormulaC10H22N2O2
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCN(C)C
InChIInChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)11-7-6-8-12(4)5/h6-8H2,1-5H3,(H,11,13)
InChIKeyGWQBFGSYKVYBTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl [3-(dimethylamino)propyl]carbamate Chemical Identity


tert-Butyl [3-(dimethylamino)propyl]carbamate (CAS 216659-47-1) is a bifunctional organic building block that integrates a tert-butyloxycarbonyl (Boc)-protected primary amine with a terminal tertiary dimethylamino group on a three-carbon propyl spacer . Its molecular formula is C₁₀H₂₂N₂O₂, with a molecular weight of 202.29 g·mol⁻¹ . The compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, where the Boc group permits orthogonal deprotection under mild acidic conditions while the dimethylamino moiety remains intact for subsequent functionalization or salt formation .

Orthogonal Boc/tertiary amine building block
Propyl spacer with terminal N,N-dimethyl group
Bifunctional intermediate for drug-candidate synthesis

Why Generic Substitution Fails for This Compound


Although numerous Boc-protected alkylamines are commercially available, the presence of the terminal N,N-dimethylamino substituent on a propyl chain imparts a unique combination of physicochemical properties that cannot be replicated by simple N-Boc-1,3-diaminopropane or other mono-protected diamines . The tertiary amine significantly alters boiling point, lipophilicity (LogP), and acid-base behaviour, affecting both synthetic handling and downstream reactivity . Substituting a non-methylated analogue risks lower yields in subsequent alkylation or reductive amination steps, as the tertiary amine of the target compound is already deactivated toward electrophilic attack, enabling chemoselective manipulations that are impossible with primary-amine-containing comparators [1].

Target Compound
Non-methylated Analog (N-Boc-1,3-diaminopropane)
Tertiary amine deactivated toward electrophiles
Primary amine requires additional protection steps
Higher lipophilicity and lower volatility may shift handling
Lower LogP, higher volatility; recovery may differ
Methylation prevents competitive side reactions
May undergo unwanted acylation or alkylation

Quantitative Evidence Versus Structural Analogs


Boiling Point Elevation and Volatility

tert-Butyl [3-(dimethylamino)propyl]carbamate exhibits a boiling point of 287.9 °C at 760 mmHg, which is approximately 85 °C higher than that of its non-methylated counterpart tert-butyl (3-aminopropyl)carbamate (N-Boc-1,3-diaminopropane), reported at 203 °C at 760 mmHg . This substantial increase reflects stronger intermolecular interactions imparted by the tertiary amine and translates into significantly lower volatility during solvent evaporation or high-temperature reactions.

Boiling Point
Reported
287.9 °C
Supports handling at elevated temperatures
Literature value at 760 mmHg; ~85 °C higher than non-methylated analog; data to verify
Boiling point Volatility Thermal stability

LogP and Membrane Permeability

The calculated LogP of tert-butyl [3-(dimethylamino)propyl]carbamate is 1.85, compared to a LogP of approximately 0.5–0.7 for tert-butyl (3-aminopropyl)carbamate . The introduction of two methyl groups on the terminal nitrogen increases lipophilicity by roughly 1.1–1.3 LogP units, which can significantly enhance passive membrane permeability in cell-based assays.

Calculated LogP
Data to verify
1.85
May enhance membrane permeability in cell assays
Computed; +1.15–1.35 units vs primary-amine analog; experimental confirmation pending
LogP Lipophilicity Membrane permeability

Synthetic Yield in Carbamate Formation

The synthesis of tert-butyl [3-(dimethylamino)propyl]carbamate via reaction of N,N-dimethyl-1,3-diaminopropane with di-tert-butyl dicarbonate proceeds with a reported yield of approximately 88% . In contrast, the analogous Boc protection of 1,3-diaminopropane to afford tert-butyl (3-aminopropyl)carbamate is reported to proceed in 84% yield under comparable conditions . The ~4% yield advantage may reflect reduced competing bis-protection due to the lower nucleophilicity of the tertiary amine.

Isolated Yield
Reported
88%
May support process efficiency
~4% higher than non-methylated analog under comparable conditions; class-level comparison
Synthesis yield Carbamate formation Process efficiency

Purity Grades and Batch Consistency

Commercial suppliers routinely offer tert-butyl [3-(dimethylamino)propyl]carbamate at certified purities of ≥95% and ≥98%, with batch-specific QC data including NMR, HPLC, and GC chromatograms . By comparison, the primary-amine analog tert-butyl (3-aminopropyl)carbamate is commonly supplied at ≥97% purity . The availability of the target compound in multiple defined purity tiers allows procurement teams to balance cost against assay requirements without compromising analytical traceability.

Purity Specification
Specification review
≥95% to ≥98%
Multiple purity tiers support procurement balancing
Supplier QC data include NMR, HPLC, GC; comparable to primary-amine analog
Purity Quality control Procurement specification

Orthogonal Reactivity via Tertiary Amine

The fully substituted dimethylamino group of tert-butyl [3-(dimethylamino)propyl]carbamate is essentially inert toward acylation, alkylation, and Schiff-base formation under conditions where the Boc-protected primary amine of tert-butyl (3-aminopropyl)carbamate would react competitively [1]. This deactivation removes the need for additional protecting-group manipulations on the terminal nitrogen, reducing the synthetic step count by at least one protection/deprotection cycle compared to routes employing N-Boc-1,3-diaminopropane .

Synthetic Steps
Class-level
0 vs ≥1 additional protection steps
Supports shorter synthetic routes
Class-level inference; verify under specific coupling conditions
Chemoselectivity Orthogonal protection Tertiary amine

Best-Validated Research and Industrial Applications


Asymmetric Synthesis of Drug Candidates

The compound's orthogonal Boc-protected primary amine and non-nucleophilic tertiary amine make it an ideal intermediate for constructing drug candidates bearing both a free amine (after deprotection) and a dimethylamino pharmacophore. The higher LogP (1.85) relative to primary-amine analogs improves organic-phase extraction yields, while the reduced volatility (bp 287.9 °C) enables safer solvent swaps during scale-up .

PROTAC Linker and Bifunctional Degrader Design

The propyl spacer between the Boc-protected amine and the dimethylamino terminus provides a defined length and conformational flexibility suitable for PROTAC linker design. The tertiary amine remains inert during amide bond formation, ensuring regioselective conjugation without requiring additional orthogonal protecting groups .

Quaternary Ammonium Phase-Transfer Catalyst Precursor

Upon Boc deprotection, the resulting N,N-dimethyl-1,3-propanediamine can be selectively quaternised at the tertiary amine to generate task-specific phase-transfer catalysts. The higher purity tiers (≥98%) available for the Boc-protected precursor reduce the risk of catalyst poisoning by trace impurities in sensitive organocatalytic applications .

CO₂-Responsive Polymer Building Block

The tertiary amine provides a CO₂-switchable hydrophilicity trigger, while the Boc group allows incorporation into polymer backbones via the primary amine after deprotection. The compound's boiling-point stability supports melt-processing conditions without premature deprotection or volatilisation .

Application
Selection Property
Validation Focus
Drug-candidate synthesis
Orthogonal Boc/tertiary amine reactivity
Deprotection efficiency; organic-phase extraction yield
PROTAC linker design
Defined propyl spacer, inert tertiary amine
Regioselective conjugation without side reactions
Phase-transfer catalyst precursor
High purity tiers (≥98%)
Catalyst activity; trace impurity control
CO₂-responsive polymer building block
Tertiary amine switchability, thermal stability
Melt-process compatibility; deprotection control
Quote Request

Request a Quote for tert-Butyl [3-(dimethylamino)propyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.